1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone
Description
1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone (CAS: 1345515-22-1) is a quinoline-derived compound characterized by a hydroxyl group at position 3, a methyl group at position 2, and an acetyl group (ethanone) at position 4 of the quinoline scaffold. The quinoline core is known for its versatility in medicinal chemistry, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects .
Properties
IUPAC Name |
1-(3-hydroxy-2-methylquinolin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-12(15)11(8(2)14)9-5-3-4-6-10(9)13-7/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOLGCZLACTJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744471 | |
| Record name | 1-(3-Hydroxy-2-methylquinolin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345515-22-1 | |
| Record name | 1-(3-Hydroxy-2-methylquinolin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of anthranilic acid derivatives followed by cyclization . Another approach includes the reaction of corresponding acids with suitable reagents under specific conditions, such as using tetrahydrofuran as a solvent medium . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Hydroxyl groups significantly enhance α-glucosidase inhibitory activity. For example, compounds 8 and 9 (with two hydroxyl groups) exhibit stronger inhibition (IC₅₀ < 1 µM) than mono-hydroxylated analogs . Methoxy groups at position 4 reduce inhibitory potency compared to hydroxylated derivatives, as seen in comparisons between 8/9 and paeonol analogs .
Quinoline Core Modifications: Chlorine substitutions (e.g., 6-Cl in ) improve structural rigidity and crystallinity but may reduce solubility. Addition of aromatic or heterocyclic moieties (e.g., phenyl or triazole groups) enhances antibacterial activity, as observed in .
Biological Activity
1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone, a quinoline derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone is characterized by the presence of a hydroxyl group and a methyl substituent on the quinoline ring. Its molecular structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.
Antimicrobial Properties
Research indicates that 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The Minimum Inhibitory Concentration (MIC) values for several strains were determined, demonstrating promising results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
The mechanism by which 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone exerts its antimicrobial effects involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. Spectroscopic studies suggest that the compound binds to bacterial DNA, interfering with replication and transcription processes.
Potential Therapeutic Uses
1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone's biological activity extends beyond antimicrobial properties. Preliminary studies have shown potential applications in:
- Anticancer Therapy : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspases.
- Anti-inflammatory Effects : Research suggests that this quinoline derivative may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone:
- A study published in Molecules reported on the synthesis and characterization of this compound, highlighting its antibacterial efficacy against resistant strains of bacteria .
- Another research article focused on the compound's interaction with bovine serum albumin (BSA), revealing insights into its pharmacokinetic properties and binding affinity .
- A recent investigation into its anticancer properties showed that treatment with 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone resulted in a significant reduction in cell viability in several cancer models .
Q & A
Q. Optimization strategies :
- Use high-resolution mass spectrometry (HRMS) to monitor intermediate formation.
- Vary reaction time (12–48 hrs) and catalyst loading (1–5 mol%) to balance reactivity and byproduct formation.
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?
Basic
Key techniques include:
| Technique | Critical Markers | Example Data |
|---|---|---|
| ¹H NMR | - Quinoline H (δ 7.5–8.5 ppm) - Methyl groups (δ 2.1–2.6 ppm) - Hydroxy proton (δ 5.0–5.5 ppm, broad) | 1-(2',3'-Dihydroxyphenyl)ethanone: δ 2.58 (s, CH₃), 6.60–7.05 ppm (aromatic H) |
| UV-Vis | π→π* transitions (λmax 240–310 nm) | λmax 308 nm for dihydroxy derivatives |
| MS | [M+H]⁺ or [M−H]⁻ peaks; fragmentation patterns | [M−H]⁻ at m/z 151.4 observed for similar compounds |
Advanced : For ambiguous peaks (e.g., overlapping hydroxy signals), use 2D NMR (COSY, HSQC) or variable-temperature NMR to resolve assignments .
How can researchers resolve contradictions in crystallographic data during structure determination?
Advanced
Contradictions often arise from disorder , twining , or poor data resolution . Methodological approaches:
Data collection : Use high-resolution synchrotron sources (e.g., λ = 0.7–1.0 Å) to improve completeness (>95%) .
Refinement :
- Apply SHELXL for small-molecule refinement with restraints for disordered atoms .
- Validate using PLATON/ADDSYM to check for missed symmetry .
Validation metrics : Ensure R-factor < 5%, Δρmax/Δρmin < 0.5 eÅ⁻³ .
Case study : For 1-(2-Ethoxy-2-methylchromen-3-yl)ethanone, disorder in the ethoxy group was resolved using partial occupancy refinement in SHELXL .
What computational methods are suitable for predicting physicochemical properties, and how do they compare with experimental data?
Q. Advanced
Q. Tools :
- CC-DPS : Combines QSPR and neural networks for property prediction .
- Gaussian 16 : For optimizing molecular geometry and calculating electrostatic potentials .
How can hydrogen bonding networks in the crystal structure be experimentally investigated?
Q. Advanced
X-ray diffraction : Analyze Hirshfeld surfaces to map donor-acceptor interactions.
Temperature-dependent crystallography : Collect data at 100–300 K to observe thermal motion and H-bond stability .
DFT calculations : Compare experimental H-bond lengths (e.g., O···O = 2.6–2.8 Å) with computed values .
Example : For 1-(2-Hydroxy-5-methoxyphenyl)ethanone, H-bonding between hydroxy and methoxy groups stabilizes the lattice .
What strategies address low yields in the Mannich reaction for quinoline derivatives?
Q. Advanced
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to enhance electrophilicity .
- Solvent effects : Switch from polar aprotic (DMF) to protic solvents (MeOH) to stabilize intermediates .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve regioselectivity .
Data-driven optimization : Use a DoE (Design of Experiments) approach to test variables (temperature, catalyst, solvent) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
